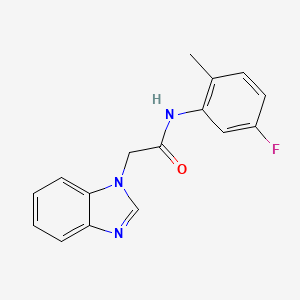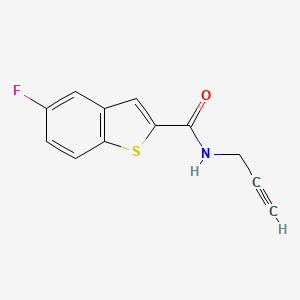
5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide, also known as FPYC, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as benzothiophenes and has been shown to have a variety of biological effects.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide as a MAGL inhibitor involves the binding of the compound to the active site of the enzyme, preventing it from breaking down endocannabinoids such as 2-arachidonoylglycerol (2-AG). This leads to an increase in the levels of 2-AG, which can then activate cannabinoid receptors in the body.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. As a MAGL inhibitor, it can increase levels of endocannabinoids such as 2-AG, which can have anti-inflammatory and analgesic effects. This compound has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide in lab experiments is its specificity as a MAGL inhibitor, which allows for targeted manipulation of the endocannabinoid system. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide, including further studies on its potential therapeutic applications as a MAGL inhibitor, as well as its use as a fluorescent probe for imaging of lipid droplets. Other potential future directions include studies on its effects on other biological systems and its potential use in combination with other drugs for therapeutic purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its specificity as a MAGL inhibitor and potential therapeutic applications make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide involves several steps, starting with the reaction of 5-fluoro-2-nitrobenzoic acid with propargyl bromide to form 5-fluoro-2-(prop-2-yn-1-yloxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form 5-fluoro-2-(prop-2-yn-1-yloxy)benzoyl chloride, which is then reacted with 2-aminobenzothiophene to form this compound.
Aplicaciones Científicas De Investigación
5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. MAGL inhibitors have been shown to have potential therapeutic applications in the treatment of pain, inflammation, and anxiety disorders. This compound has also been studied for its potential use as a fluorescent probe for imaging of lipid droplets in cells.
Propiedades
IUPAC Name |
5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNOS/c1-2-5-14-12(15)11-7-8-6-9(13)3-4-10(8)16-11/h1,3-4,6-7H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAFNGTYTDCTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(S1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
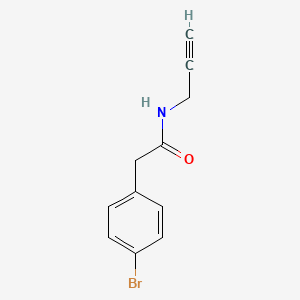
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
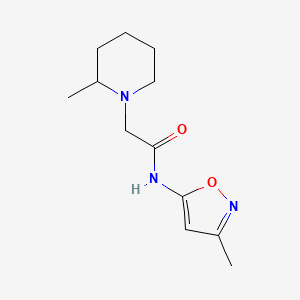

![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)
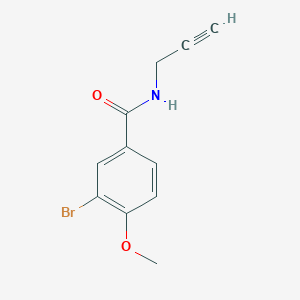
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457558.png)
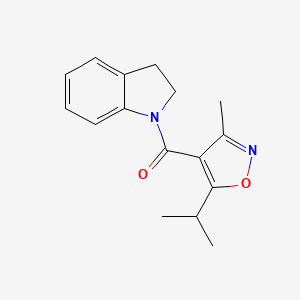
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)
